molecular formula C34H50O7 B14752895 (2S,6R)-6-[(3R,5R,10S,13R,14R,17R)-3-(2-carboxyacetyl)oxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-3-methylidene-4-oxoheptanoic acid

(2S,6R)-6-[(3R,5R,10S,13R,14R,17R)-3-(2-carboxyacetyl)oxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-3-methylidene-4-oxoheptanoic acid

Cat. No.: B14752895
M. Wt: 570.8 g/mol
InChI Key: LJDYIANNVNRBHB-JPMBEKLNSA-N
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Description

The compound (2S,6R)-6-[(3R,5R,10S,13R,14R,17R)-3-(2-carboxyacetyl)oxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-3-methylidene-4-oxoheptanoic acid is a complex organic molecule It features a cyclopenta[a]phenanthrene core, which is a characteristic structure in many biologically active compounds, including steroids and terpenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. The synthetic route may involve:

    Formation of the Core Structure: This can be achieved through cyclization reactions, often using Diels-Alder reactions or other cycloaddition methods.

    Functional Group Modifications: Introduction of the carboxyacetyl group and other functional groups can be done through esterification, oxidation, and other organic reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of multiple functional groups allows for selective oxidation reactions.

    Reduction: Reduction of the carbonyl groups can lead to the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and carboxylate sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural similarity to steroids makes it a candidate for studying hormone interactions and receptor binding.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound can act as an inhibitor or activator of enzymes involved in metabolic pathways.

    Receptors: It may bind to steroid receptors, modulating their activity and influencing cellular processes.

    Pathways: The compound can affect signaling pathways, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: Shares the cyclopenta[a]phenanthrene core but differs in functional groups.

    Testosterone: Another steroid with a similar core structure but distinct biological activity.

    Corticosteroids: These compounds also feature the cyclopenta[a]phenanthrene core and are used in various medical treatments.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C34H50O7

Molecular Weight

570.8 g/mol

IUPAC Name

(2S,6R)-6-[(3R,5R,10S,13R,14R,17R)-3-(2-carboxyacetyl)oxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-3-methylidene-4-oxoheptanoic acid

InChI

InChI=1S/C34H50O7/c1-19(17-25(35)20(2)21(3)30(39)40)22-11-15-34(8)24-9-10-26-31(4,5)27(41-29(38)18-28(36)37)13-14-32(26,6)23(24)12-16-33(22,34)7/h19,21-22,26-27H,2,9-18H2,1,3-8H3,(H,36,37)(H,39,40)/t19-,21+,22-,26+,27-,32-,33-,34+/m1/s1

InChI Key

LJDYIANNVNRBHB-JPMBEKLNSA-N

Isomeric SMILES

C[C@H](CC(=O)C(=C)[C@H](C)C(=O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)OC(=O)CC(=O)O)C)C)C

Canonical SMILES

CC(CC(=O)C(=C)C(C)C(=O)O)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)CC(=O)O)C)C)C

Origin of Product

United States

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